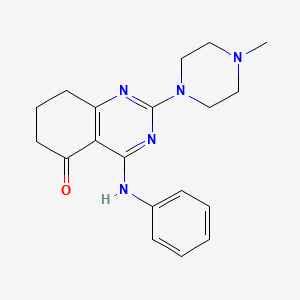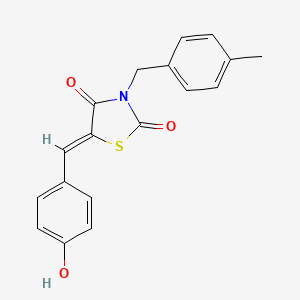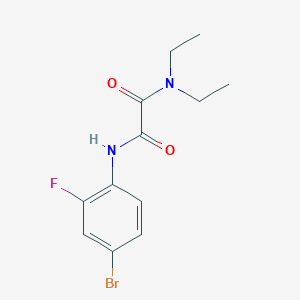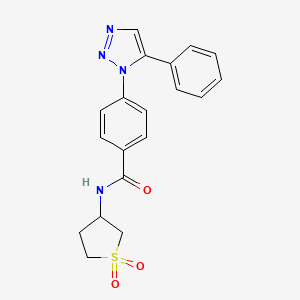
4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been widely used in scientific research to understand the role of EGFR in various physiological and pathological processes.
Mecanismo De Acción
4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. 4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to be a highly specific inhibitor of EGFR, with minimal off-target effects.
Biochemical and physiological effects:
4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, 4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to sensitize cancer cells to radiation therapy and chemotherapy. 4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is its high specificity for EGFR. This allows researchers to study the role of EGFR in various physiological and pathological processes with minimal off-target effects. However, 4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has some limitations for lab experiments. It has a short half-life in vivo, which limits its use in animal studies. In addition, 4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been widely used in scientific research to understand the role of EGFR in various physiological and pathological processes. However, there are still many unanswered questions about the role of EGFR in cancer and other diseases. Future research could focus on developing more potent and selective inhibitors of EGFR, as well as investigating the role of EGFR in other diseases such as Alzheimer's disease and Parkinson's disease. In addition, future research could investigate the use of 4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone in combination with other therapies such as immunotherapy and targeted therapy.
Aplicaciones Científicas De Investigación
4-anilino-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been widely used in scientific research to understand the role of EGFR in various physiological and pathological processes. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, including lung cancer, breast cancer, and head and neck cancer.
Propiedades
IUPAC Name |
4-anilino-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-23-10-12-24(13-11-23)19-21-15-8-5-9-16(25)17(15)18(22-19)20-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPPFEPPGBRAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C(=O)CCC3)C(=N2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4666539.png)



![3-ethyl-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B4666560.png)
![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666578.png)
![ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B4666581.png)
![7-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4666584.png)

![N'-[2-(2,3-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B4666595.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4666610.png)
![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B4666617.png)
![6-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4666635.png)
![N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4666637.png)